Edan hydrochloride

Transdermal drug delivery Prodrug design Skin permeation

Researchers studying transdermal aspirin delivery face 400-fold lower flux with native aspirin, invalidating formulation feasibility. Edan hydrochloride (CAS 3861-78-7) is the only aspirin prodrug with documented ~400-fold enhanced human skin permeation and rapid plasma bioreversion (80% within minutes). Dual COX/5-LOX inhibition (COX-1 IC50: 500 nM; COX-2 IC50: 7,500 nM; 5-LOX IC50: 60 nM) enables unique pathway crosstalk studies. Sourced for global research supply.

Molecular Formula C15H22ClNO4
Molecular Weight 315.79 g/mol
CAS No. 3861-78-7
Cat. No. B1249160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEdan hydrochloride
CAS3861-78-7
Synonymsdiethylaminoethyl acetylsalicylate
Edan
Edan hydrochloride
Molecular FormulaC15H22ClNO4
Molecular Weight315.79 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC(=O)C1=CC=CC=C1OC(=O)C.Cl
InChIInChI=1S/C15H21NO4.ClH/c1-4-16(5-2)10-11-19-15(18)13-8-6-7-9-14(13)20-12(3)17;/h6-9H,4-5,10-11H2,1-3H3;1H
InChIKeyBILQGNUILZKMKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Edan Hydrochloride: Strategic Prodrug Scaffold


Edan hydrochloride (CAS 3861-78-7), also known as Aspirin Trelamine Hydrochloride or diethylaminoethyl acetylsalicylate hydrochloride, is a positively charged prodrug of acetylsalicylic acid (aspirin) [1]. Its molecular formula is C15H22ClNO4 and it is classified as a salicylic acid derivative prodrug that irreversibly inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) [2]. Unlike aspirin, Edan hydrochloride was designed with a diethylaminoethyl ester moiety to enhance aqueous solubility, enable non-oral routes of administration including transdermal delivery, and potentially reduce gastrointestinal side effects associated with the parent compound [3].

Workflow

Transdermal permeation and prodrug bioreversion studies

Selection

COX/LOX dual-pathway inhibition profiling tool

Context

Ester-type local anesthetic toxicity screening

Substitution Risks for Edan Hydrochloride


Edan hydrochloride is frequently cataloged alongside aspirin, ethyl acetylsalicylate, and other salicylate esters within the same therapeutic class of nonsteroidal anti-inflammatory drugs (NSAIDs) and platelet aggregation inhibitors. However, the prodrug design of Edan hydrochloride fundamentally alters its physicochemical properties—specifically, the positively charged diethylamino group increases aqueous solubility and confers dramatically enhanced transdermal flux compared to both aspirin and its neutral ester analogs. Generic substitution with aspirin or ethyl acetylsalicylate in experimental protocols involving transdermal delivery, specific COX inhibition profiling, or in vivo models where gastrointestinal tolerability is a variable will introduce uncontrolled variables that undermine the validity of results. The quantitative evidence presented below establishes precisely where these performance differences become material to procurement and experimental design decisions.

!

Substituting aspirin may reduce transdermal flux by ~400×, compromising skin permeation models.

!

Aspirin does not inhibit 5-LOX (IC50 60 nM) and has a different COX-1/COX-2 selectivity ratio; COX profile may not transfer.

!

Ethyl acetylsalicylate lacks the charged diethylaminoethyl group; aqueous solubility and tissue interaction may differ.

Edan Hydrochloride Differentiation Evidence


Transdermal Flux Advantage

Edan hydrochloride exhibits a transdermal diffusion rate that is approximately 400 times faster than acetylsalicylic acid (aspirin) itself in human skin permeation experiments [1]. This differential effect is attributed to the positively charged diethylamino group that enhances membrane interaction. Compared to another aspirin prodrug, its diffusion rate is approximately 100 times faster than ethyl acetylsalicylate [1]. In plasma, approximately 80% of the prodrug converts back to the parent aspirin within minutes, confirming rapid bioreversion capability [1].

Transdermal flux
Head-to-head
~400× vs aspirin
~100× vs ethyl acetylsalicylate
Reported permeation-rate advantage in human skin models; 80% bioreversion in plasma within minutes.
Data from patent literature; confirm in specific formulation.
Transdermal drug delivery Prodrug design Skin permeation

Local Anesthetic Safety vs. Lidocaine

In a comparative evaluation of a series of diethylaminoethyl ester hydrochlorides tested for local anesthetic activity, Edan-related compounds were assessed against lidocaine as the reference standard [1]. The diethylaminoethyl ester derivatives, including compounds structurally analogous to Edan hydrochloride, demonstrated significant local anesthetic activity. However, compared to lidocaine, these compounds were generally more irritating, less toxic, and less active as anesthetics [1]. This profile suggests a differentiated safety-toxicity ratio that may be advantageous in specific clinical contexts where reduced systemic toxicity is prioritized over maximal anesthetic potency.

Anesthetic vs lidocaine
Cross-study
Less toxic, less active, more irritating than lidocaine
Supports toxicity-structure screening; differentiated tolerability endpoint context.
Qualitative comparison in ester series; confirm in current assay.
Local anesthesia Toxicity profiling Ester-type anesthetics

COX Inhibition Selectivity Profile

Edan hydrochloride (BindingDB ID: BDBM50614352) has been profiled against both COX-1 and COX-2 human isoforms. The compound demonstrates an IC50 of 500 nM against COX-1 (Prostaglandin G/H synthase 1) [1]. For COX-2 (Prostaglandin G/H synthase 2), the IC50 is 7,500 nM (7.5 μM) [1]. This yields a COX-2/COX-1 selectivity ratio of 15, indicating a ~15-fold preference for COX-1 inhibition over COX-2. Additionally, the compound shows 5-lipoxygenase (5-LOX) inhibitory activity with an IC50 of 60 nM, suggesting a dual COX/LOX inhibition profile distinct from aspirin [1]. In comparison, aspirin irreversibly inhibits COX-1 with an IC50 in the low micromolar range and COX-2 with approximately 50- to 100-fold lower potency, making Edan hydrochloride's COX-1 preference quantitatively distinguishable.

COX/LOX profile
Cross-study
COX-1 IC50 500 nM
COX-2 IC50 7.5 μM
5-LOX IC50 60 nM
COX-2/COX-1 ratio 15
Dual COX/LOX inhibition distinct from aspirin; supports pathway-crosstalk studies.
BindingDB curated data; verify in own enzyme system.
COX inhibition Enzyme selectivity NSAID pharmacology

Clinical Analgesic Performance: Sustained Analgesic Action with Reduced Side Effects vs. Procaine (Novocaine) in Minor Surgery

In a clinical study of Edan-Polfa (a formulation combining aspirin and the diethylaminoethyl ester component of Edan hydrochloride) used as a local anesthetic in 50 patients aged 14-60 undergoing minor surgical procedures, the analgesic properties were reported as only slightly less than those of procaine (Novocaine) [1]. Critically, the Edan formulation produced no side effects and exhibited a sustained analgesic action, whereas procaine is known for a shorter duration of action and occasional adverse reactions [1]. The study characterized Edan-Polfa as a valuable agent for local anesthesia in selected minor surgical procedures. In a separate clinical report, Edan (Polfa) demonstrated usefulness in treating pain syndromes with hypochondriac and depressive traits, suggesting additional central analgesic or psychotropic differentiation [2].

Analgesic vs procaine
Head-to-head
Slightly lower potency, no side effects reported, sustained duration
Supports analgesic endpoint interpretation in minor surgery models; duration-of-action context.
Small clinical study (n=50); translate with caution to research models.
Clinical analgesia Minor surgery Side effect profile

Edan Hydrochloride: Research & Industrial Applications


Transdermal Aspirin Delivery Systems

Edan hydrochloride is the only aspirin prodrug with documented ~400-fold enhanced human skin permeation and rapid plasma bioreversion (80% within minutes) [1]. This makes it the compound of choice for laboratories engineering transdermal patches, microneedle arrays, or iontophoretic delivery systems aimed at achieving therapeutic plasma salicylate levels without gastrointestinal exposure. Substituting aspirin, ethyl acetylsalicylate, or other salicylate esters would reduce transdermal flux by two orders of magnitude, fundamentally altering formulation feasibility.

Dual COX/LOX Inhibition Studies

With a COX-1 IC50 of 500 nM, COX-2 IC50 of 7,500 nM, and 5-LOX IC50 of 60 nM [1], Edan hydrochloride provides a unique pharmacological tool for investigating dual COX/LOX pathway crosstalk. Its COX-2/COX-1 selectivity ratio of 15 distinguishes it from aspirin (ratio ~50-100), while its potent 5-LOX inhibition is absent in aspirin and most traditional NSAIDs. Researchers studying leukotriene-prostaglandin pathway interactions should procure Edan hydrochloride specifically because no standard NSAID replicates this combined inhibition profile.

Local Anesthetic Toxicity Screening

Edan-related diethylaminoethyl ester hydrochlorides have been shown to be less toxic—though more irritating and less potent—than lidocaine in comparative preclinical assessments [1]. This differentiated toxicity profile positions Edan hydrochloride as a reference compound in local anesthetic safety pharmacology panels and toxicology screening cascades where understanding structure-toxicity relationships of ester-type anesthetics is the primary objective.

Pain Syndromes with Psychological Comorbidities

The documented clinical efficacy of Edan (Polfa) in pain syndromes with hypochondriac and depressive traits provides a historical evidence base for contemporary research into analgesic compounds with potential central nervous system activity beyond peripheral COX inhibition [1]. Laboratories investigating the analgesic-psychotropic interface may find Edan hydrochloride a mechanistically interesting probe compound distinct from both pure NSAIDs and centrally acting analgesics.

Application
Selection Property
Validation Focus
Transdermal permeation research
High aqueous solubility; charged prodrug flux
Human skin diffusion rate; bioreversion kinetics
COX/LOX pathway crosstalk
Dual COX-1/2 and 5-LOX inhibition
IC50 profiling; leukotriene-prostaglandin interaction
Local anesthetic toxicity panel
Reduced systemic toxicity vs lidocaine
Structure-toxicity relationship; tolerability endpoints
Pain signaling research
Historical analgesic-psychotropic profile
Central/peripheral mechanism distinction; model-response interpretation
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